molecular formula C15H22ClNO B14476890 4-(Dibutylamino)benzoyl chloride CAS No. 65698-88-6

4-(Dibutylamino)benzoyl chloride

Cat. No.: B14476890
CAS No.: 65698-88-6
M. Wt: 267.79 g/mol
InChI Key: JOBWEZFORNJNJL-UHFFFAOYSA-N
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Description

4-(Dibutylamino)benzoyl chloride: is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a dibutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibutylamino)benzoyl chloride typically involves the acylation of 4-(Dibutylamino)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-(Dibutylamino)benzoic acid+Thionyl chloride4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(Dibutylamino)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(Dibutylamino)benzoic acid+Thionyl chloride→4-(Dibutylamino)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 4-(Dibutylamino)benzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Dibutylamino)benzoic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under anhydrous conditions.

    Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Amides and Esters: Formed through nucleophilic substitution.

    4-(Dibutylamino)benzoic acid: Formed through hydrolysis.

    4-(Dibutylamino)benzyl alcohol: Formed through reduction.

Scientific Research Applications

4-(Dibutylamino)benzoyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)benzoyl chloride involves the acylation of nucleophilic functional groups, such as amines and alcohols, through the formation of an amide or ester bond. The reaction occurs through the displacement of the chloride ion by the nucleophile, resulting in the formation of the corresponding amide or ester .

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoyl chloride
  • 4-(Diethylamino)benzoyl chloride
  • 4-(Dipropylamino)benzoyl chloride

Comparison: 4-(Dibutylamino)benzoyl chloride is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs.

Properties

CAS No.

65698-88-6

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

4-(dibutylamino)benzoyl chloride

InChI

InChI=1S/C15H22ClNO/c1-3-5-11-17(12-6-4-2)14-9-7-13(8-10-14)15(16)18/h7-10H,3-6,11-12H2,1-2H3

InChI Key

JOBWEZFORNJNJL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

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